

Comprehensive Technical Guide: Englerin A as a TRPC4/TRPC5 Channel Agonist

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Englerin A

CAS No.: 1094250-15-3

Cat. No.: S527159

[Get Quote](#)

Introduction and Executive Summary

Englerin A is a structurally unique guaiane sesquiterpene natural product first isolated in 2008 from the bark of the African plant *Phyllanthus engleri* [1] [2]. This compound has attracted significant attention in the research community due to its **potent and selective anti-proliferative activity** against renal cell carcinoma (RCC) cell lines and a subset of other cancer cell types [1] [3]. Initial studies demonstrated that **Englerin A** exhibited **remarkable selectivity** against RCC cells in the NCI-60 panel, with GI50 values ranging from 10-87 nM, approximately 1,000-fold higher compared to other cancers [3]. The compound's unique chemical structure and promising biological activity have made it an attractive target for synthetic organic chemistry, with multiple total syntheses reported [4].

Research has established that **Englerin A** functions as a **potent and selective agonist** of Transient Receptor Potential Cation Channels TRPC4 and TRPC5 [1] [2]. These channels are non-selective cation channels permeable to calcium, and their activation by **Englerin A** triggers calcium influx, membrane depolarization, and ultimately inhibition of tumor cell proliferation [1] [2]. While **Englerin A** itself demonstrates significant toxicity in rodent models that may limit its direct therapeutic development, it serves as a **valuable chemical starting point** for identifying novel modulators of TRP family channels and understanding the therapeutic potential of TRPC4/C5 modulation in oncology [1] [2].

Mechanism of Action: TRPC4/C5 Channel Activation

TRPC Channel Background

The **TRPC (Transient Receptor Potential Canonical)** channel family represents the mammalian homologs most closely related to *Drosophila* TRP channels [5]. These channels are **non-selective cation channels** that demonstrate variable permeability ratios of calcium to sodium across different family members [5]. Structurally, TRPC channels typically possess 3-4 ankyrin repeats near the N-terminus and a TRP box motif containing the invariant EWKFAR sequence at the proximal C-terminus [5]. The **TRPC subfamily** includes seven members (TRPC1-7) that can co-assemble into homo- or heterotetrameric channel complexes [5]. In the mammalian brain, TRPC1, TRPC4, and TRPC5 predominate and are densely expressed in corticolimbic regions including the hippocampus, prefrontal cortex, and lateral septum [5].

TRPC channels can be activated through various mechanisms, primarily involving **phospholipase C (PLC) stimulation**, with some members also activated by diacylglycerol (DAG) [5]. Specific members demonstrate additional activation mechanisms: TRPC1 can be activated by membrane stretching and store depletion, while TRPC5 channels can be activated by extracellular reduced thioredoxin [5]. In cardiovascular contexts, TRPC1, TRPC3, and TRPC6 have been implicated in pathological remodeling processes, including cardiac hypertrophy and fibroblast formation [5].

Englerin A as a TRPC4/C5 Agonist

Comprehensive mechanistic studies have demonstrated that **Englerin A** specifically agonizes TRPC4 and its close ortholog TRPC5 [1] [2]. The key evidence supporting this mechanism includes:

- **Genetic Validation:** TRPC4 expression is both necessary and sufficient for **Englerin A**-induced growth inhibition. Experiments using siRNA-mediated knockdown of TRPC4 rescued cells from **Englerin A** toxicity, while inducible expression of TRPC4 in resistant cells conferred sensitivity [2].
- **Calcium Influx:** **Englerin A** induces substantial calcium influx in cells expressing high levels of TRPC4 or TRPC5, but not in cells lacking these channels [1] [2].
- **Electrophysiological Confirmation:** Direct electrophysiology measurements confirmed that **Englerin A** activates TRPC4-mediated currents, which can be blocked by the specific TRPC4/C5 inhibitor ML204 [1] [2].

- **Membrane Depolarization:** The calcium influx triggered by **Englerin A** results in significant membrane depolarization in sensitive cells [2].
- **Selectivity Profiling:** In selectivity assays, **Englerin A** demonstrated weak inhibition of TRPA1, TRPV3/V4, and TRPM8, suggesting it may bind a common feature of TRP ion channels [1].

Table 1: Key Evidence Establishing **Englerin A** as a TRPC4/C5 Agonist

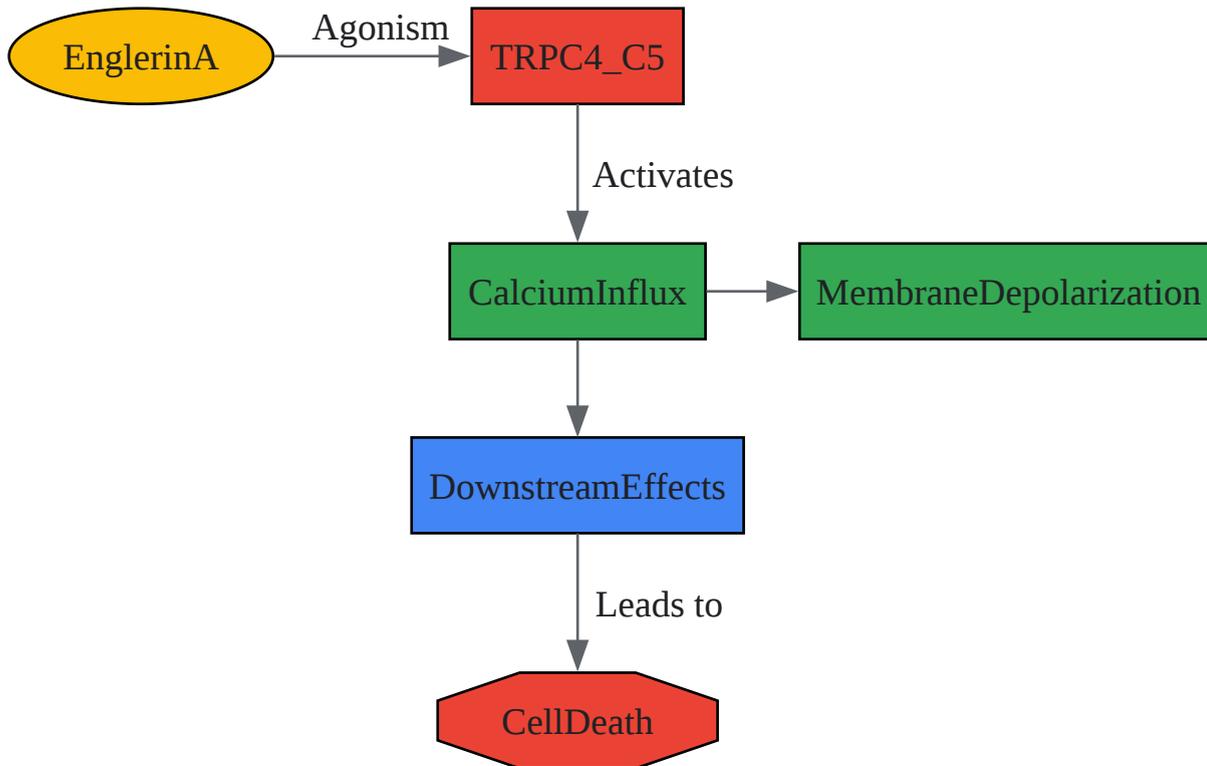
Evidence Type	Experimental System	Key Findings	Citation
Genetic	siRNA knockdown & overexpression	TRPC4 expression necessary and sufficient for activity	[2]
Functional	Calcium imaging	Induces Ca ²⁺ influx in TRPC4/C5-expressing cells	[1] [2]
Electrophysiological	Whole-cell patch clamp	Activates TRPC4-mediated currents blocked by ML204	[1] [2]
Phenotypic	Cell proliferation assays	Growth inhibition correlated with TRPC4 expression	[1] [2]
Specificity	Channel selectivity panel	Weak activity against TRPA1, TRPV3/V4, TRPM8	[1]

Downstream Signaling Consequences

Activation of TRPC4/C5 channels by **Englerin A** initiates multiple downstream signaling events that contribute to its anti-proliferative effects:

- **Calcium-Mediated Signaling:** The substantial calcium influx activates calcium-sensitive signaling pathways, potentially including **calcineurin activation**, which can lead to dephosphorylation and nuclear translocation of NFAT (Nuclear Factor of Activated T-cells) transcription factors [5].
- **Metabolic Effects:** **Englerin A** disrupts lipid metabolism, generating significant levels of **ceramides** that are toxic to renal cancer cells [6].
- **Kinase Modulation:** **Englerin A** inhibits the activation of both **AKT and ERK** kinases, which are critical pro-survival signaling pathways frequently hyperactivated in cancer [3].
- **ER Stress Induction:** Treatment with **Englerin A** induces endoplasmic reticulum stress signaling and disrupts ER morphology, contributing to cellular toxicity [6].

The following diagram illustrates the core signaling pathway through which **Englerin A** modulates TRPC4/C5 channels and induces downstream effects:



[Click to download full resolution via product page](#)

Englerin A TRPC4/C5 Activation Pathway

Cellular Effects and Anticancer Mechanisms

Inhibition of Tumor Cell Proliferation

Englerin A demonstrates **potent anti-proliferative activity** against a subset of tumor cell lines across multiple lineages. Initial reports focused on its selective toxicity against renal cell carcinoma cells, but broader profiling across over 500 cancer cell lines revealed that sensitivity correlates strongly with **TRPC4 expression levels** rather than tissue of origin alone [1] [2]. The growth inhibitory effects manifest through multiple complementary mechanisms that collectively suppress tumor cell proliferation and viability.

The anti-proliferative activity of **Englerin A** can be blocked by co-treatment with **ML204**, a specific TRPC4/C5 inhibitor, confirming the central role of these channels in mediating the compound's effects [1] [2]. Additionally, the **Englerin A**-induced currents measured electrophysiologically are similarly blocked by ML204, establishing a direct link between channel activation and growth inhibition [1].

Cell Death Mechanisms

Englerin A induces multiple distinct cell death mechanisms in sensitive cancer cells, contributing to its potent cytotoxicity:

- **Necrosis:** Early studies demonstrated that **Englerin A** induces rapid necrosis in renal cancer cells, characterized by loss of membrane integrity and cellular swelling [3].
- **Apoptosis:** In addition to necrosis, **Englerin A** triggers apoptotic cell death, though this requires longer exposure times (至少24 hours) and occurs through a **caspase-independent mechanism** [3] [7]. This has been confirmed through multiple methods including annexin V/PI staining and detection of cytoplasmic histone-associated DNA fragments [3].
- **Autophagy Induction:** **Englerin A** treatment increases levels of autophagic vesicles in A498 renal cancer cells, as determined by flow cytometry, fluorescence microscopy, and Western blot analysis of LC3B [3]. Interestingly, inhibition of autophagy using non-essential amino acids does not diminish cell death, suggesting that autophagy may represent a **cell survival mechanism** that ultimately fails to protect the cells [3].

Additional Cellular Effects

Beyond direct cell death induction, **Englerin A** impacts several other cellular processes that contribute to its anticancer activity:

- **Cell Cycle Arrest:** Treatment with **Englerin A** causes accumulation of cells in the **G2 phase** of the cell cycle, indicating a block in G2/M transition that prevents cell division [3].
- **Metabolic Disruption:** **Englerin A** profoundly alters lipid metabolism, generating significant levels of **ceramides** that are toxic to renal cancer cells [6]. This effect is particularly relevant in clear cell RCC, which characteristically accumulates lipid droplets.
- **ER Stress Induction:** The compound induces endoplasmic reticulum stress signaling and disrupts ER morphology, contributing to cellular toxicity [6].
- **Inflammatory Response:** **Englerin A** triggers an acute inflammatory response, which may potentially contribute to anti-tumor immunity [6].

Table 2: Comprehensive Cellular Effects of **Englerin A** in Renal Cancer Cells

Effect Category	Specific Manifestation	Experimental Evidence	Time Course
Cell Death	Necrosis	Loss of membrane integrity, cellular swelling	Rapid (within hours)
Cell Death	Apoptosis	Annexin V positivity, DNA fragmentation	Delayed (≥ 24 hours)
Cell Death	Caspase-independent apoptosis	Lack of caspase activation, FLICA assay negative	Delayed (≥ 24 hours)
Cellular Processes	Autophagy induction	Increased autophagic vesicles, LC3B conversion	Intermediate
Cellular Processes	G2/M cell cycle arrest	Flow cytometry cell cycle analysis	24-48 hours
Signaling	AKT/ERK inhibition	Western blot phosphorylation status	2-6 hours
Signaling	ER stress induction	Microarray, qPCR, Western blot	24 hours
Metabolic	Lipid metabolism disruption	Metabolomics, ceramide accumulation	24-48 hours

Therapeutic Potential and Limitations

Cancer Selectivity and Therapeutic Implications

Englerin A demonstrates **remarkable selectivity** for renal cancer cells compared to other cancer types and normal cells. Initial NCI screening showed that the compound exhibited potent growth inhibition ($GI_{50} = 10-87$ nM) against most RCC cell lines with approximately **1,000-fold higher selectivity** compared to other cancers [3]. Importantly, **Englerin A** showed no toxicity toward normal cells even at concentrations greater than 1 million-fold higher than the IC_{50} in sensitive cancer cells [6]. This exceptional therapeutic window

makes **Englerin A** an attractive starting point for drug development, despite limitations with the natural product itself.

The selectivity of **Englerin A** appears to be mediated primarily by **differential expression of TRPC4 channels** across cell types, with sensitive cells expressing higher levels of this molecular target [1] [2]. This expression-based selectivity mechanism is supported by genetic experiments demonstrating that TRPC4 expression is both necessary and sufficient for **Englerin A** sensitivity [2]. Beyond renal cancers, **Englerin A** also shows activity against a small subset of other cancer cell lines that express TRPC4, suggesting potential applications beyond RCC [2] [6].

Structural Features and Synthetic Accessibility

Englerin A is a **guaiane sesquiterpene** with a complex polycyclic structure that includes an oxygen-bridged ring system [4]. The compound's unique structural features and promising biological activity have attracted significant attention from the synthetic chemistry community, leading to the development of multiple synthetic routes [4] [3]. These synthetic approaches have employed various strategic reactions, including:

- **Carbonyl-based synthesis** utilizing simple, inexpensive starting materials [4]
- **Diastereoselective Michael addition** followed by selective samarium-mediated carbonyl-alkene cyclization [4]
- **Rh₂(OAc)₄-catalyzed stereoselective 1,3-dipolar cycloaddition** of cyclic carbonyl ylides to generate the core oxygen-bridged ring system [4]
- **Asymmetric [3+2] cycloaddition** approaches for constructing chiral dihydrofuran components [4]

The successful laboratory synthesis of **Englerin A** is particularly important given that the natural source (*Phyllanthus engleri*) provides only limited quantities of the compound. Synthetic accessibility enables more extensive structure-activity relationship studies and the potential development of analogs with improved therapeutic properties.

Limitations and Toxicity Concerns

Despite its promising anticancer activity and selectivity, **Englerin A** faces significant challenges for direct therapeutic development:

- **In Vivo Toxicity:** Animal studies have shown that **Englerin A** is lethal in rodents at doses near those required to activate TRPC4 channels, indicating a **narrow therapeutic window** in vivo [1] [2]. This toxicity likely results from uncontrolled activation of TRPC4/C5 channels in normal tissues, particularly the cardiovascular and nervous systems where these channels are endogenously expressed [5].
- **Multi-Mechanistic Activity:** The compound's ability to induce multiple forms of cell death and affect diverse cellular processes, while potentially beneficial for efficacy, also complicates its therapeutic application and increases the risk of off-target effects.
- **Pharmacological Challenges:** As a natural product, **Englerin A** may face limitations regarding **pharmacokinetics, metabolic stability, and formulation** that would need to be addressed through medicinal chemistry optimization.

Due to these limitations, researchers have concluded that **Englerin A** itself is probably unsuitable for further drug development [1] [2]. However, it serves as a valuable **chemical starting point** for identifying novel modulators of TRP family channels and developing compounds with improved therapeutic indices [1].

Experimental Methods and Protocols

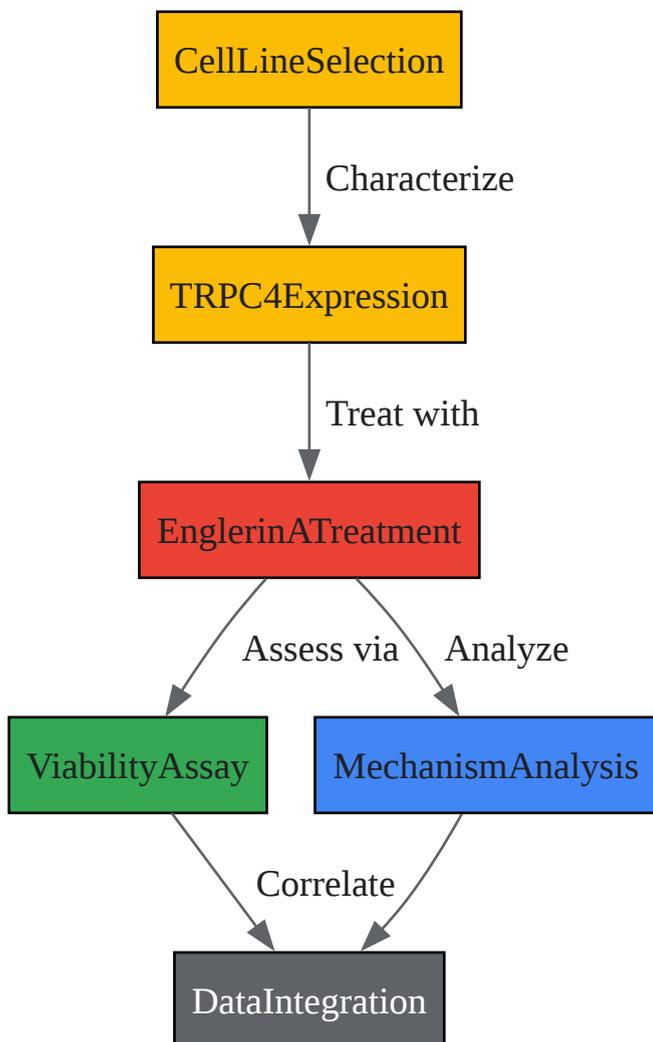
Key Assay Methodologies

Research on **Englerin A** has employed a diverse set of experimental approaches to characterize its mechanism of action and cellular effects:

- **Cell Proliferation/Viability Assays:**
 - **Cell Titer-Glo Assay:** Measures ATP levels as an indicator of metabolically active cells [2]. Cells are plated in 96-well plates, treated with compound for 48 hours, then incubated with Cell Titer-Glo reagent before measuring luminescence.
 - **PrestoBlue Assay:** Utilizes resazurin-based solution that measures reducing power of living cells [3]. Fluorescence is measured with excitation/emission at 560/590 nm.
- **Calcium Influx Measurements:**
 - Cells loaded with calcium-sensitive fluorescent dyes (e.g., Fluo-4, Fura-2) and fluorescence measured before and after **Englerin A** addition [1] [2].
 - TRPC4/C5-expressing cells show rapid increase in intracellular calcium upon **Englerin A** exposure [2].
- **Electrophysiology:**

- **Whole-cell patch clamp** techniques to measure **Englerin A**-induced currents [1] [2].
- Currents can be blocked by co-application of TRPC4/C5 inhibitor ML204 [1].
- **Cell Death Mechanism Analysis:**
 - **Annexin V/PI Staining:** Distinguishes apoptotic (annexin V+/PI-) from necrotic (annexin V+/PI+) cells [3].
 - **Caspase Activity Assays:** FLICA reagents for multiple caspases or colorimetric assays for specific caspases (e.g., caspase-9) [3].
 - **Cell Death Detection ELISA:** Measures cytoplasmic histone-associated DNA fragments [3].

The following workflow diagram illustrates a typical experimental approach for evaluating **Englerin A** effects in cancer cell lines:



[Click to download full resolution via product page](#)

Englerin A Experimental Workflow

Gene Expression Analysis

The connection between TRPC4 expression and **Englerin A** sensitivity was established through comprehensive gene expression analysis:

- **Cancer Cell Line Encyclopedia (CCLE) Data:** Gene expression data from over 500 cancer cell lines available through NCBI GEO (accession GSE36133) [2].
- **Bioinformatic Analysis:** Using the limma package within the R/Bioconductor framework to identify genes correlated with **Englerin A** sensitivity [2].
- **Statistical Thresholds:** Probesets significantly associated (Benjamani-Hochberg adjusted p-value < .05 and Log Fold Change > 1) in multiple comparisons between sensitive and refractory cell lines [2].

Genetic Manipulation Protocols

Key genetic experiments to validate TRPC4 as the molecular target:

- **siRNA Knockdown:**
 - TRPC4-specific siRNAs (e.g., Dharmacon TRPC4-1 #L-006510-10, TRPC4-2 #L-006510-11) transfected using RNAiMAX/OptiMEM [2].
 - Final siRNA concentration of 5.0-5.8 nM, with analysis 24-48 hours post-transfection [2].
- **Inducible Expression Systems:**
 - HEK293T cells with doxycycline-inducible TRPC4 expression generated using Invitrogen pcDNA5/FRT/TO TOPO TA expression system [2].
 - TRPC4 PCR-amplified using specific primers and cloned into expression vector [2].

Table 3: Key Experimental Protocols for Studying **Englerin A** Mechanisms

Method Category	Specific Protocol	Key Parameters	Application
Cell Viability	Cell Titer-Glo	48h treatment, luminescence readout	Proliferation inhibition

Method Category	Specific Protocol	Key Parameters	Application
Cell Viability	PrestoBlue	24-48h treatment, FL 560/590nm	Metabolic activity
Calcium Signaling	Calcium-sensitive dyes	Fluo-4/Fura-2, fluorescence measurement	TRPC4/C5 activation
Electrophysiology	Whole-cell patch clamp	ML204 blockade	Channel activation
Genetic Manipulation	siRNA knockdown	5nM siRNA, RNAiMAX transfection	TRPC4 necessity
Genetic Manipulation	Inducible expression	Doxycycline induction	TRPC4 sufficiency
Cell Death Analysis	Annexin V/PI staining	Flow cytometry	Apoptosis/necrosis
Cell Death Analysis	Caspase activity assays	FLICA, colorimetric substrates	Caspase involvement
Gene Expression	microarray/qPCR	Taqman probes, RNA isolation	TRPC4 correlation

Conclusion and Future Directions

Englerin A represents a **structurally unique natural product** with potent and selective activity against renal cancer cells and other malignancies expressing TRPC4 channels. Its mechanism of action as a **TRPC4/C5 channel agonist** has been rigorously established through genetic, electrophysiological, and pharmacological approaches. The compound induces multiple cell death mechanisms, disrupts critical signaling pathways, and alters cellular metabolism, collectively contributing to its anti-proliferative effects.

While **Englerin A** itself demonstrates significant toxicity that limits its direct therapeutic application, it serves as a **valuable chemical tool** for understanding TRPC4/C5 biology and their roles in cancer pathophysiology. The synthetic accessibility of **Englerin A** provides opportunities for **medicinal chemistry**

optimization to develop analogs with improved therapeutic indices. Future research directions should include:

- **Structure-Activity Relationship Studies:** Systematic modification of **Englerin A**'s structure to separate efficacy from toxicity.
- **Target Tissue-Specific Delivery:** Development of targeted delivery approaches to minimize exposure to sensitive normal tissues.
- **Combination Therapy Strategies:** Evaluation of **Englerin A** analogs in combination with standard therapies or other targeted agents.
- **TRPC Channel Biology:** Further exploration of TRPC4/C5 channels as therapeutic targets in cancer and other diseases.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Agonizes the Englerin /C5 Cation A to Inhibit Tumor... TRPC 4 Channels [pubmed.ncbi.nlm.nih.gov]
2. Englerin A Agonizes the TRPC /C5 Cation 4 to... | PLOS One Channels [journals.plos.org]
3. Renal cancer-selective Englerin induces multiple mechanisms of cell... A [jeccr.biomedcentral.com]
4. sciencedirect.com/topics/chemistry/ englerin - a [sciencedirect.com]
5. TRPC - Wikipedia [en.wikipedia.org]
6. induces an acute inflammatory response and... | PLOS One Englerin A [journals.plos.org]
7. Renal cancer-selective Englerin induces multiple... : Internet Archive A [archive.org]

To cite this document: Smolecule. [Comprehensive Technical Guide: Englerin A as a TRPC4/TRPC5 Channel Agonist]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b527159#englerin-a-trpc4-trpc5-channel-agonist>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com